molecular formula C11H12O3 B3046895 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde CAS No. 132100-31-3

3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B3046895
CAS No.: 132100-31-3
M. Wt: 192.21 g/mol
InChI Key: NSMDBQYWQPQJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Acetal-Protected Aldehydes in Multistep Organic Synthesis

In the intricate chess game of multistep organic synthesis, protecting groups are indispensable pawns, allowing for the selective masking and unmasking of reactive functional groups. Acetal-protected aldehydes, in particular, play a crucial role in orchestrating complex reaction sequences. Aldehydes are highly susceptible to a wide array of nucleophilic attacks and oxidation/reduction conditions. This inherent reactivity, while often desirable, can be a significant impediment when transformations are required at other locations within a molecule.

The protection of an aldehyde as an acetal (B89532) effectively shields it from a variety of reaction conditions, including those involving strong bases, Grignard reagents, organolithium compounds, and certain oxidizing and reducing agents. researchgate.netchemnet.com This temporary inactivation allows for a wide range of chemical manipulations to be carried out on other parts of the molecule without affecting the aldehyde functionality. Once the desired transformations are complete, the acetal can be readily and cleanly cleaved under mild acidic conditions to regenerate the aldehyde. chemnet.com This robust "protect-transform-deprotect" strategy is a cornerstone of modern synthetic chemistry, enabling the efficient synthesis of intricate natural products, pharmaceuticals, and materials.

The use of a cyclic acetal, such as the 1,3-dioxolane (B20135), is often favored due to its enhanced stability compared to acyclic acetals, a consequence of the chelate effect. The formation of a five-membered ring is entropically favored, leading to efficient protection under relatively mild conditions.

Role of the 1,3-Dioxolane Moiety in Modulating Aromatic Aldehyde Reactivity

The 1,3-dioxolane group in 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde is not merely a passive spectator; it actively modulates the electronic properties and reactivity of the aromatic ring and the remaining aldehyde group. By converting one of the carbonyl groups of a precursor diketone into an acetal, the deactivating and meta-directing influence of that carbonyl group is significantly altered.

The oxygen atoms of the dioxolane ring can donate electron density to the aromatic system through resonance, albeit weakly. This can subtly influence the reactivity of the free aldehyde group and the positions on the benzene (B151609) ring. More importantly, the bulky nature of the 2-methyl-1,3-dioxolane (B1212220) group can exert steric effects, influencing the approach of reagents to the nearby aldehyde and the aromatic ring.

This modulation of reactivity is particularly valuable in electrophilic aromatic substitution reactions. With one carbonyl group masked, the remaining aldehyde directs incoming electrophiles primarily to the meta position relative to itself. The presence of the dioxolane group at the 3-position can further influence the regioselectivity of such reactions.

Below is an interactive data table summarizing the general reactivity of functional groups present in molecules like this compound.

Functional GroupCommon Reagents It Reacts WithCommon Reagents It Is Stable To
Aromatic Aldehyde Nucleophiles (e.g., Grignard reagents, organolithiums), Oxidizing agents (e.g., KMnO4, CrO3), Reducing agents (e.g., NaBH4, LiAlH4)Mild bases
1,3-Dioxolane (Acetal) Aqueous acid (for deprotection)Bases, nucleophiles, many oxidizing and reducing agents
Benzene Ring Electrophiles (in electrophilic aromatic substitution)Most nucleophiles (unless activated)

Historical Context of Benzaldehyde (B42025) Acetalization within Synthetic Strategies

The history of benzaldehyde itself dates back to the early 19th century, with its first isolation in 1803 and synthesis in 1832. researchgate.net The development of methods to protect its reactive aldehyde group followed the growing understanding of functional group reactivity in the burgeoning field of organic chemistry.

The concept of using acetals as protecting groups for carbonyl compounds became a fundamental strategy in the 20th century, with the pioneering work of chemists like those who developed the Fischer glycosidation, an early example of acetal formation. The use of diols, such as ethylene (B1197577) glycol, to form cyclic acetals became particularly widespread due to the increased stability and ease of formation of these structures. researchgate.net

Early applications of benzaldehyde acetalization were often driven by the need to perform reactions that were incompatible with a free aldehyde. For instance, in the synthesis of complex aromatic compounds, it was often necessary to modify side chains or introduce new substituents onto the benzene ring without interference from the aldehyde. The acetal protection strategy provided an elegant solution to this problem.

Over the decades, the repertoire of acid catalysts for acetalization has expanded from simple mineral acids to a variety of Lewis acids and solid-supported catalysts, allowing for milder and more selective protection. nih.gov The deprotection methods have also been refined to ensure high yields and compatibility with sensitive functional groups. The strategic use of benzaldehyde acetals is now a routine and indispensable tool in the arsenal (B13267) of the synthetic organic chemist, enabling the creation of ever more complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDBQYWQPQJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442390
Record name Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132100-31-3
Record name Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is the basis for a wide range of chemical transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is then typically protonated to yield the final product. mdpi.comresearchgate.net The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Common nucleophilic addition reactions applicable to the aldehyde group include the addition of organometallic reagents (like Grignard reagents) to form secondary alcohols, or the addition of cyanide to form cyanohydrins.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Hydride Sodium borohydride (B1222165) (NaBH₄) [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Organometallic Phenylmagnesium bromide (PhMgBr) 1-[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]-1-phenylmethanol

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation involves the conversion of the carbon-hydrogen bond of the aldehyde into a carbon-oxygen bond. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of oxidant is crucial to avoid cleaving the acid-sensitive dioxolane protecting group; buffered or mild conditions are often preferred.

Table 2: Oxidation of the Aldehyde Group

Oxidizing Agent Expected Product
Potassium permanganate (KMnO₄) 3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid
Tollens' Reagent [Ag(NH₃)₂]⁺ 3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid

Aldehydes are easily reduced to primary alcohols. This reaction can be achieved using various reducing agents, most commonly metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride is a milder reagent and is generally sufficient for the reduction of aldehydes.

Table 3: Reduction of the Aldehyde Group

Reducing Agent Expected Product
Sodium borohydride (NaBH₄) [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Lithium aluminum hydride (LiAlH₄) [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol

Aldehydes that lack α-hydrogens, such as 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde, can participate in condensation reactions with enolates derived from ketones or other carbonyl compounds. A prominent example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, which forms α,β-unsaturated ketones, often known as chalcones. rsc.orgmdpi.com In this base-catalyzed reaction, the enolate of a ketone attacks the aldehyde carbonyl carbon, followed by dehydration to yield the conjugated product. rsc.org

For instance, the reaction with acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) would be expected to yield a chalcone (B49325) derivative.

Reactivity of the Aromatic Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. dalalinstitute.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. libretexts.org

In this compound, the ring has two substituents: an aldehyde group (-CHO) and a 2-methyl-1,3-dioxolan-2-yl group.

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org

2-Methyl-1,3-dioxolan-2-yl Group: This group is a protected ketone. While it contains electronegative oxygen atoms, it is generally considered to be weakly deactivating or weakly activating and an ortho, para-director. Its influence is typically less pronounced than that of the aldehyde group.

The powerful meta-directing effect of the aldehyde group will be the dominant influence on the position of incoming electrophiles. Therefore, substitution is expected to occur primarily at the positions meta to the aldehyde, which are C5 and, to a lesser extent, C1 (already substituted). The position C5 is also ortho to the dioxolane group. The positions ortho to the aldehyde (C2 and C4) are deactivated. Position C2 is also sterically hindered by being situated between the two existing substituents. Thus, the major monosubstitution product is anticipated at the C5 position.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Expected Product
Nitration HNO₃, H₂SO₄ 5-Nitro-3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Halogenation Br₂, FeBr₃ 5-Bromo-3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Sulfonation SO₃, H₂SO₄ 5-Formyl-3-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonic acid

Nucleophilic Aromatic Substitution with Activated Analogs

While this compound itself is not primed for nucleophilic aromatic substitution (SNAr), its activated analogs, which contain both a suitable leaving group and strong electron-wthdrawing groups, can readily undergo such reactions. wikipedia.org The SNAr mechanism is a cornerstone of aromatic chemistry, enabling the replacement of a leaving group (typically a halide) on an electron-poor aromatic ring by a nucleophile. chemistrysteps.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. uomustansiriyah.edu.iqnumberanalytics.com The presence of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an analog of this compound to be reactive in an SNAr reaction, it would need to be structurally modified. For instance, a hypothetical compound like 4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehyde would be an excellent substrate. In this case, the nitro group is ortho to the chlorine leaving group, providing the necessary activation for the reaction to proceed with various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with an Activated Analog Substrate: 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehyde

NucleophileReagent ExampleProductReaction Conditions
HydroxideSodium Hydroxide (NaOH)4-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehydeAqueous or alcoholic solution, moderate temperature
AlkoxideSodium Methoxide (NaOCH₃)4-Methoxy-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehydeMethanol, room temperature
AmineAmmonia (NH₃)4-Amino-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehydeAprotic polar solvent (e.g., DMSO), heat
ThiolateSodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-(2-methyl-1,3-dioxolan-2-yl)-5-nitrobenzaldehydeSolvent such as DMF or DMSO

Reactivity of the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane moiety in the subject compound is a cyclic acetal (B89532), a functional group widely used in organic synthesis to protect carbonyls (aldehydes and ketones). total-synthesis.com The reactivity of this group is characterized by its stability in basic and neutral conditions and its lability in the presence of acid. libretexts.orglibretexts.org

The primary reactivity of the 1,3-dioxolane group is its hydrolysis under acidic conditions to regenerate the parent carbonyl group. total-synthesis.com This deprotection reaction is typically efficient and proceeds under mild conditions, such as treatment with aqueous solutions of mineral acids (e.g., HCl, H₂SO₄) or Lewis acids. organic-chemistry.orgscielo.br

The mechanism involves two main stages. First, one of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). The subsequent cleavage of a carbon-oxygen bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion. In the second stage, a water molecule attacks this electrophilic intermediate. Following a proton transfer, the original carbonyl group and ethylene (B1197577) glycol are released. youtube.com This process is reversible, and the removal of water can drive the reaction toward acetal formation. khanacademy.org

Table 2: Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxolanes

Reagent/CatalystSolventTypical ConditionsReference
Hydrochloric Acid (HCl)Water/Acetone (B3395972)Room temperature scielo.br
Sulfuric Acid (H₂SO₄)Water/THFMild heating (e.g., 40 °C) total-synthesis.com
p-Toluenesulfonic Acid (TsOH)Acetone/WaterRoom temperature to reflux organic-chemistry.org
Erbium Triflate (Er(OTf)₃)Wet Nitromethane (B149229)Room temperature, chemoselective organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water30 °C, rapid reaction organic-chemistry.org

A key feature of acetals, including the 1,3-dioxolane ring, is their general stability under neutral and basic conditions. khanacademy.orgjove.com This robustness allows them to serve as effective protecting groups for carbonyls during synthetic steps that involve strong bases, organometallic reagents (like Grignard or organolithium reagents), or nucleophilic hydrides (like LiAlH₄ or NaBH₄). libretexts.orglibretexts.org Unlike their rapid cleavage in acid, ring-opening under basic conditions is generally not feasible as there is no mechanistic pathway to activate the C-O bond for cleavage. The alkoxide ions that would be potential leaving groups are very poor leaving groups. Therefore, this compound is expected to be unreactive at the dioxolane site when treated with common bases.

The 1,3-dioxolane ring can participate in radical reactions. A common pathway involves the abstraction of a hydrogen atom from the C2 position (the carbon atom between the two oxygens) to form a nucleophilic radical. docksci.com This radical species can then engage in further reactions, such as addition to electron-deficient alkenes. docksci.com

The generation of the radical is typically initiated by a radical initiator, such as tert-butyl hydroperoxide (TBHP) in the presence of a cobalt catalyst, or through photochemical methods. docksci.com Once formed, the 2-dioxolanyl radical can add to various radical acceptors. For example, a thiol-promoted process can achieve the addition of a 1,3-dioxolane to an imine via a radical chain mechanism. organic-chemistry.org The involvement of radical intermediates in such transformations can often be confirmed by the suppression of the reaction in the presence of a radical scavenger like TEMPO. docksci.com

Table 3: Radical Reactions Involving the 1,3-Dioxolane Moiety

Initiation MethodRadical AcceptorReaction TypePotential Product Type
Co(salen)/TBHPElectron-deficient alkenesOxidative CouplingPolyfunctionalized carbonyl compounds
Thiol/O₂ (catalytic)IminesSite-specific C-C bond formationProtected α-amino aldehydes
Photochemical InitiationActivated AlkenesRadical AdditionFunctionalized dioxolanes

The five-membered 1,3-dioxolane ring can, under certain conditions, undergo rearrangement to form a more thermodynamically stable six-membered 1,3-dioxane (B1201747) ring. wikipedia.org Such isomerizations are often catalyzed by acids and are driven by factors like conformational stability. Six-membered rings like dioxanes can adopt a low-energy chair conformation, which can be more stable than the envelope or twist conformations of a five-membered dioxolane ring. thieme-connect.de

This transformation has been observed in complex molecule synthesis. For instance, in the total synthesis of sporol, a natural product containing a 1,3-dioxane ring, a key step involves the expansion of a previously formed dioxolane system. wikipedia.org The mechanism for such a ring expansion would likely involve an acid-catalyzed ring-opening to form an oxocarbenium ion intermediate, followed by intramolecular attack by a tethered hydroxyl group to form the larger, six-membered ring. This type of rearrangement highlights the dynamic nature of acetal protecting groups beyond simple protection and deprotection.

3 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde As a Protecting Group in Multistep Synthesis

Chemoselective Protection of Aldehydes in Multifunctional Molecules

In the intricate landscape of organic synthesis, it is common to encounter molecules bearing multiple carbonyl functionalities, such as both aldehydes and ketones. The ability to selectively protect one type of carbonyl group while leaving others available for reaction is a powerful tool for synthetic chemists. The formation of a 1,3-dioxolane (B20135) from an aldehyde is a prime example of such chemoselectivity.

Differentiation of Aldehydes from Ketones and Other Carbonyls

The selective protection of aldehydes in the presence of ketones is achievable due to the inherent differences in their reactivity. tandfonline.com Aldehydes are generally more electrophilic and less sterically hindered than ketones. This allows them to react more rapidly with diols, such as ethylene (B1197577) glycol, under acidic catalysis to form the corresponding 1,3-dioxolane. tandfonline.comtandfonline.com

This kinetic preference allows for the selective protection of an aldehyde group, even when a ketone is present in the same molecule. tandfonline.com For instance, by carefully controlling reaction conditions such as time, temperature, and the amount of catalyst, one can achieve high yields of the protected aldehyde while the ketone remains largely unreacted. tandfonline.com Numerous methods have been developed to enhance this chemoselectivity, including the use of solid-supported acid catalysts which can offer milder reaction conditions and easier workup procedures. tandfonline.com

Table 1: Comparison of Reaction Conditions for Chemoselective Aldehyde Protection.
Catalyst/ReagentConditionsSelectivity (Aldehyde vs. Ketone)Reference
Alumina-Sulfuric AcidSolvent-freeHigh: Aldehydes protected, ketones intact tandfonline.com
RuPVP ComplexMethanol, rtHigh: Aldehydes form acetals, ketones do not react tandfonline.com
IodineNeutral conditionsGood chemoselectivity organic-chemistry.org

In Situ Protection Strategies and their Synthetic Advantages

In situ protection is a highly efficient synthetic strategy where the protecting group is introduced in the same reaction vessel immediately before the subsequent chemical transformation, without isolating the protected intermediate. nih.gov This approach offers several advantages, including reduced reaction times, minimized handling of potentially unstable intermediates, and lower consumption of solvents, leading to a more streamlined and "green" synthetic process.

Deprotection Methodologies of the Dioxolane Moiety

The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The 1,3-dioxolane group is valued for its stability under neutral and basic conditions, yet it can be readily cleaved under specific conditions to regenerate the parent aldehyde.

Acid-Catalyzed Hydrolysis

The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. total-synthesis.com This reaction is essentially the reverse of the protection step. Treatment of the protected compound with an aqueous acidic solution, often using acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, efficiently cleaves the acetal (B89532) and restores the aldehyde functionality. total-synthesis.comscielo.br The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to liberate the diol and the aldehyde. The reaction is typically driven to completion by the presence of a large excess of water. total-synthesis.com For sensitive substrates, milder acidic conditions can be employed using catalysts like cerium(III) triflate or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.orgorganic-chemistry.org

Electrochemically Assisted Deprotection under Neutral Conditions

For molecules that are sensitive to acidic conditions, alternative deprotection methods are necessary. Electrochemically assisted deprotection offers a mild and efficient way to cleave dioxolane groups under neutral conditions. rsc.org This method involves the use of an electric current to initiate the cleavage reaction. In a typical setup, the protected compound is dissolved in a suitable solvent with an electrolyte, such as lithium perchlorate, which can also act as the oxygen source for the regenerated carbonyl group. rsc.org This technique avoids the use of harsh acidic reagents, making it compatible with a wider range of functional groups. rsc.org

Oxidative Cleavage Methods

While less common than acid-catalyzed hydrolysis, oxidative cleavage provides another avenue for the deprotection of dioxolanes. Certain oxidizing agents can cleave the acetal group to regenerate the carbonyl. organic-chemistry.org For instance, reagents like N-hydroxyphthalimide (NHPI) in the presence of a cobalt catalyst and molecular oxygen can oxidize acetals to esters, which can then be hydrolyzed to the desired carbonyl compound. organic-chemistry.org While effective, these methods must be used with care to avoid the unwanted oxidation of other functional groups within the molecule.

Other Cleavage Methods (e.g., using NaBArF₄)

The 1,3-dioxolane moiety in 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde serves as a robust protecting group for the aldehyde functionality. While traditional deprotection relies on aqueous acidic conditions, alternative methods have been developed to effect this transformation under milder or neutral conditions, enhancing functional group tolerance and selectivity. One such notable method involves the use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄).

This method provides a mild and efficient pathway for the hydrolysis of acetals and ketals. organic-chemistry.org The deprotection can be achieved using a catalytic amount of NaBArF₄ in water at a moderate temperature of 30 °C. researchgate.net A key advantage of this procedure is its speed and efficiency; for instance, the quantitative conversion of a similar compound, 2-phenyl-1,3-dioxolane, into benzaldehyde (B42025) was accomplished within five minutes. organic-chemistry.orgresearchgate.net

Unlike conventional acid-catalyzed hydrolysis, this approach avoids the use of strong acids and organic solvents, presenting a more environmentally benign and selective alternative. organic-chemistry.org The reaction proceeds effectively in pure water, where the formation of a colloidal dispersion accelerates the process. organic-chemistry.org The mechanism is believed to involve the borate (B1201080) anion increasing the Lewis acidity of the system, which promotes the hydrolysis of the acetal. organic-chemistry.org This technique is compatible with a wide array of substrates, including both aromatic and aliphatic derivatives, though it is noted that acetals with strong electron-withdrawing groups may react more slowly. organic-chemistry.org

Table 1: Comparison of Deprotection Methods for Dioxolanes

Method Reagent(s) Conditions Advantages Limitations
Traditional Acid Hydrolysis HCl, H₂SO₄, or p-TsOH in H₂O/solvent Room temp. to reflux Inexpensive, widely used Incompatible with other acid-sensitive functional groups

| NaBArF₄ Catalysis | Catalytic NaBArF₄ | Water, 30 °C | Mild, neutral pH, fast, high-yielding, environmentally friendly organic-chemistry.org | Slower for substrates with electron-withdrawing groups organic-chemistry.org |

Strategic Utility in Retrosynthetic Analysis for Complex Targets

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.comicj-e.org The compound this compound is a valuable building block, or synthon, in this process due to the strategic protection of one of its two key functional groups.

The primary strategic advantage of this compound is that the aldehyde group, which is typically highly reactive towards nucleophiles and oxidants, is masked as a stable 1,3-dioxolane. This acetal protection allows for a diverse range of chemical transformations to be performed selectively on the aromatic ring or other parts of a molecule without affecting the aldehyde. Once the desired modifications are complete, the aldehyde can be regenerated, typically under mild conditions.

In a retrosynthetic context, the presence of the protected aldehyde at the meta position allows for several synthetic strategies:

Directed Ortho-Metalation: If another directing group is present on the aromatic ring, the dioxolane-protected benzaldehyde can undergo selective lithiation at a position ortho to the directing group, allowing for the introduction of various electrophiles.

Cross-Coupling Reactions: The aromatic ring can be functionalized with a halide or boronic acid, making it a suitable substrate for Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions. The acetal protecting group is stable to the typical conditions of these reactions.

Nucleophilic Aromatic Substitution (SNAr): In substrates appropriately activated with electron-withdrawing groups (e.g., a nitro group), the protected benzaldehyde can be a part of a molecule undergoing SNAr reactions.

Consider the retrosynthesis of a hypothetical complex target molecule, such as a polyfunctional biaryl compound. The disconnection of the biaryl bond might lead to two simpler aryl precursors. One of these precursors could be 3-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid. The synthesis of this key intermediate would rely on the stability of the dioxolane group during the borylation of an aryl halide precursor.

Table 2: Protecting Group Compatibility The 2-methyl-1,3-dioxolane (B1212220) group is compatible with a variety of reaction conditions, making it strategically useful in multistep synthesis.

Reaction TypeTypical ReagentsCompatibility of Dioxolane Group
Grignard Reagent Formation Mg, THFCompatible
Organolithium Formation n-BuLi, sec-BuLiCompatible (at low temp.)
Suzuki Coupling Pd(PPh₃)₄, base (e.g., Na₂CO₃)Compatible
Heck Coupling Pd(OAc)₂, PPh₃, base (e.g., Et₃N)Compatible
Oxidation (non-aldehydic) MnO₂, PCC (on other alcohols)Compatible
Reduction (e.g., ester to alcohol) LiAlH₄, NaBH₄Compatible

By employing this compound, a synthetic chemist can execute a series of transformations on the aromatic nucleus before revealing the aldehyde at a late stage of the synthesis. This strategy avoids chemoselectivity issues and significantly simplifies the synthetic route to complex molecules where a meta-substituted benzaldehyde moiety is required.

Applications of 3 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde As a Synthetic Building Block

Construction of Complex Aromatic and Heterocyclic Systems

The strategic placement of a masked aldehyde on an aromatic ring is fundamental for the synthesis of elaborate molecular architectures. After deprotection to reveal the benzaldehyde (B42025), the formyl group becomes a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One primary application is in condensation reactions. For instance, the regenerated aldehyde can react with active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations to form substituted styrenes and chalcones, which are precursors to numerous flavonoids, pyrazolines, and other heterocyclic systems. scirp.org Similarly, condensation with amines or hydrazines can lead to the formation of imines (Schiff bases) or hydrazones, which can be further cyclized to produce nitrogen-containing heterocycles like quinolines, pyridines, and diazepines. scirp.orgresearchgate.netresearchgate.net

Another powerful method for extending aromatic systems is the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.commnstate.edu The aldehyde can react with a variety of phosphorus ylides to create substituted alkenes with high regioselectivity. libretexts.org This allows for the precise installation of vinyl groups, which can then participate in further transformations such as cross-coupling reactions or pericyclic reactions to build polycyclic aromatic frameworks.

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and β-carboline skeletons, which are core structures in many alkaloids. wikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgmdpi.com Using 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde (after deprotection) in a Pictet-Spengler reaction with a suitable amine, such as tryptamine (B22526) or phenethylamine, provides a direct route to complex heterocyclic systems relevant to medicinal chemistry and natural product synthesis. wikipedia.orgmdpi.com

Key Reactions for Heterocycle Synthesis
Reaction TypeReactant ClassResulting Core Structure
Pictet-Spengler Reactionβ-Arylethylamines (e.g., Tryptamine)Tetrahydro-β-carbolines, Tetrahydroisoquinolines
Wittig ReactionPhosphorus YlidesSubstituted Styrenes
Condensation ReactionsAmines, Hydrazines, Active Methylene CompoundsImines, Hydrazones, Chalcones

Role in Total Synthesis Endeavors

In the intricate field of total synthesis, the strategic use of protecting groups is paramount to success. The 2-methyl-1,3-dioxolane (B1212220) moiety in the title compound is an excellent example of a masked functional group, allowing chemists to carry the aldehyde through multiple synthetic steps where it would otherwise react.

For example, in the synthesis of complex polycyclic natural products, a building block like this compound could be incorporated early on. After several steps to construct the main framework, the aldehyde could be deprotected and used in an intramolecular cyclization to form a crucial ring system. This approach is common in the synthesis of alkaloids and polyketides.

Precursor in the Synthesis of Functionalized Dioxolane Derivatives

Beyond its role as a protected aldehyde, this compound can serve as a starting material for a variety of functionalized dioxolane derivatives. The inherent reactivity of its constituent parts—the aromatic ring and the protected aldehyde—can be exploited to generate a library of new compounds. nih.gov

The aromatic ring is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the dioxolane-substituted group and any other substituents present, functional groups like nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced onto the ring. These new derivatives, still containing the protected aldehyde, become valuable intermediates for further synthesis.

Alternatively, the aldehyde can be deprotected and then transformed into other functional groups while the dioxolane ring from a different part of the molecule is preserved. For instance:

Reduction: The aldehyde can be reduced to a primary alcohol (-CH2OH) using reducing agents like sodium borohydride (B1222165).

Oxidation: Mild oxidation can convert the aldehyde to a carboxylic acid (-COOH).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce a secondary or tertiary amine.

These transformations lead to a diverse set of functionalized molecules where the core structure is a substituted phenyl dioxolane, which may have applications in materials science or as biologically active compounds. nih.govacs.org

Transformations of the Deprotected Aldehyde Group
ReactionReagent ExampleProduct Functional Group
ReductionSodium borohydride (NaBH4)Primary Alcohol (-CH2OH)
OxidationPotassium permanganate (B83412) (KMnO4)Carboxylic Acid (-COOH)
Reductive AminationAmine (R2NH) + Sodium triacetoxyborohydrideAmine (-CH2NR2)
Wittig ReactionTriphenylphosphine ylide (Ph3P=CHR)Alkene (-CH=CHR)

Applications as a Surrogate Formylating Reagent

The primary function of the 2-methyl-1,3-dioxolane group in this context is to act as a "masked" or surrogate formyl group. organic-chemistry.org Formylation, the introduction of an aldehyde group (-CHO), is a critical transformation in organic synthesis. However, the high reactivity of the formyl group itself can be problematic. A surrogate reagent allows for the introduction of a latent formyl group that can be unveiled when needed.

The compound this compound can be used in reactions where a nucleophile attacks the aromatic ring (e.g., via a metalated intermediate). The dioxolane group is stable to these nucleophilic and often strongly basic conditions. After the desired carbon skeleton is assembled, the reaction mixture can be treated with acid, which hydrolyzes the acetal (B89532) and reveals the aldehyde. This two-step process—reaction with the protected aldehyde followed by deprotection—is equivalent to a direct formylation but avoids the complications of using a highly reactive formylating agent. organic-chemistry.orgresearchgate.net

This strategy is particularly useful in the synthesis of multifunctional molecules where chemoselectivity is a concern. The mild conditions required for both the stability and the eventual cleavage of the dioxolane acetal make it an effective tool for introducing a formyl group with precision and control. organic-chemistry.orgorganic-chemistry.org

Mechanistic Investigations of Reactions Involving 3 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde

Mechanisms of Acetal (B89532) Formation and Equilibria

The formation of the dioxolane ring in molecules like 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde is a classic example of acetal formation, a reversible reaction between a carbonyl compound and an alcohol, in this case, a diol. The reaction is typically catalyzed by acid. libretexts.orgorganic-chemistry.org The formation of a cyclic acetal from an aldehyde and a diol like ethylene (B1197577) glycol is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules. libretexts.org

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

First Nucleophilic Attack: One of the hydroxyl groups of the diol (e.g., ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Deprotonation to Form a Hemiacetal: A base (such as water or another alcohol molecule) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.org A hemiacetal contains a carbon bonded to both an -OH group and an -OR group. masterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the ether oxygen helps to push out the water molecule, forming a resonance-stabilized cation known as an oxocarbenium ion. libretexts.org

Second Nucleophilic Attack: The second hydroxyl group of the diol, which is tethered to the molecule, attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular step. youtube.comyoutube.com

Final Deprotonation: A base removes the final proton to yield the neutral cyclic acetal product and regenerate the acid catalyst. libretexts.org

The entire process is an equilibrium. youtube.comyoutube.com To drive the reaction toward the formation of the acetal, the water produced as a byproduct is typically removed from the reaction mixture, often using a Dean-Stark apparatus or molecular sieves. libretexts.orgorganic-chemistry.org Conversely, the reaction can be reversed by adding excess water in the presence of an acid catalyst. masterorganicchemistry.com

Table 6.1.1: Mechanistic Steps of Acid-Catalyzed Acetal Formation
StepDescriptionKey Intermediate
1Protonation of the carbonyl oxygen by an acid catalyst (H⁺).Protonated aldehyde
2Nucleophilic attack by one hydroxyl group of the diol.Protonated hemiacetal
3Deprotonation to form the neutral hemiacetal.Hemiacetal
4Protonation of the hemiacetal's hydroxyl group.Protonated hemiacetal (at OH)
5Loss of water as a leaving group.Oxocarbenium ion
6Intramolecular nucleophilic attack by the second hydroxyl group.Protonated cyclic acetal
7Final deprotonation to yield the product.Cyclic acetal (Dioxolane)

Pathways of Aldehyde Functional Group Transformations

The primary purpose of the dioxolane group in this compound is to serve as a protecting group for the aldehyde functionality. wikipedia.org Acetals are stable in neutral to strongly basic conditions, which allows for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde. libretexts.orgmasterorganicchemistry.com Should the aldehyde group need to be transformed, it would typically be deprotected first. However, the pathways for transforming the latent aldehyde are fundamental to its synthetic utility.

Reduction: The aldehyde group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation is typically achieved using metal hydride reagents.

Sodium Borohydride (B1222165) (NaBH₄): A mild reducing agent that readily reduces aldehydes to alcohols.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also accomplishes this transformation. nih.gov

Diisobutylaluminium Hydride (DIBAL-H): Can be used for the reduction of related carbonyl compounds to yield alcohols. acs.org

Oxidation: The aldehyde can be oxidized to a carboxylic acid (a benzoic acid derivative).

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can convert aldehydes to carboxylic acids.

Jones Reagent (CrO₃ in H₂SO₄): A powerful oxidizing agent for this purpose. It is important to note that strongly acidic reagents can cleave the acetal protecting group. organic-chemistry.org

Nucleophilic Addition: Once deprotected, the aldehyde carbonyl is susceptible to nucleophilic addition by organometallic reagents.

Grignard Reagents (R-MgX): React with the aldehyde to form a secondary alcohol after an aqueous workup.

Organolithium Reagents (R-Li): Also add to the aldehyde to produce secondary alcohols. acs.org

Table 6.2.1: Reagents for Transformation of the (Deprotected) Benzaldehyde (B42025) Functional Group
TransformationReagent(s)Product Functional Group
ReductionNaBH₄ or LiAlH₄Primary Alcohol
OxidationKMnO₄ or Jones ReagentCarboxylic Acid
Nucleophilic AdditionGrignard Reagents (R-MgX)Secondary Alcohol
Nucleophilic AdditionOrganolithium Reagents (R-Li)Secondary Alcohol

Mechanisms of Dioxolane Ring-Opening and Cleavage

The cleavage of the dioxolane ring, or deprotection, is the reverse of its formation and is accomplished by acid-catalyzed hydrolysis. organic-chemistry.org This reaction regenerates the original aldehyde and the diol. The stability of acetals in the absence of acid is a key feature of their use as protecting groups. libretexts.org

The mechanism for acid-catalyzed ring-opening involves the following steps:

Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the ether oxygens of the dioxolane ring by an acid catalyst. gla.ac.uk

Carbon-Oxygen Bond Cleavage: The protonated acetal undergoes cleavage of the C-O bond. This step is facilitated by the stability of the resulting intermediate. This cleavage leads to the formation of an oxocarbenium ion and the release of one of the hydroxyl groups of the diol. gla.ac.uk

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A base removes a proton from the attacking water molecule, forming a hemiacetal intermediate.

Protonation and Cleavage: The remaining ether oxygen of the hemiacetal is protonated and subsequently cleaved, releasing the diol and the protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated by a base (like water) to give the final aldehyde product and regenerate the acid catalyst.

General acid catalysis is often observed in the hydrolysis of 1,3-dioxolanes. nih.gov

Table 6.3.1: Conditions for Acid-Catalyzed Dioxolane Ring Cleavage
Reagent SystemDescriptionReference
Aqueous Acid (e.g., H₃O⁺, aq. HCl)The standard method for acetal hydrolysis, driving the equilibrium back to the carbonyl compound by using an excess of water. masterorganicchemistry.com
Acid-catalyzed TransacetalizationUsing a ketone like acetone (B3395972) in the presence of an acid catalyst to exchange the protecting group. organic-chemistry.org
Lewis Acids in Wet SolventsGentle Lewis acids like Er(OTf)₃ in wet nitromethane (B149229) can effect cleavage. organic-chemistry.org
NaBArF₄ in WaterA catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate can achieve rapid deprotection in water. organic-chemistry.orgwikipedia.org

Oxocarbenium Ion Intermediates in Dioxolane Chemistry

The oxocarbenium ion is a critical reactive intermediate in both the formation and cleavage of the dioxolane ring. youtube.comwikipedia.org This species is characterized by a positive charge that is delocalized between a carbon atom and an adjacent oxygen atom. wikipedia.org It is represented by two main resonance structures: a carbenium ion (positive charge on carbon) and an oxonium ion (positive charge on a double-bonded oxygen). wikipedia.org The true structure is a hybrid of these two, with the C=O⁺ double bond character making a significant contribution to its stability. wikipedia.org

This resonance stabilization makes the oxocarbenium ion significantly more stable than a simple carbocation, which is why the Sₙ1-like cleavage of a protonated hemiacetal or acetal is a favorable pathway. youtube.com In the context of this compound, the oxocarbenium ion forms when the C-O bond of the protonated dioxolane ring breaks during hydrolysis. gla.ac.uk

The stability and reactivity of oxocarbenium ions can be influenced by the electronic properties of substituents on the molecule. researchgate.netnih.gov For the benzaldehyde derivative, substituents on the aromatic ring would affect the stability of the positive charge. Electron-donating groups on the phenyl ring would further stabilize the oxocarbenium ion, potentially accelerating the rate of hydrolysis, while electron-withdrawing groups would have a destabilizing effect. nih.gov The stereoelectronic effects of substituents near the developing positive charge also play a crucial role in directing the approach of incoming nucleophiles. wikipedia.org

Hydrogen Atom Transfer Processes at the Dioxolane C-2 Position

Beyond the ionic mechanisms of formation and cleavage, the C-2 position of the dioxolane ring (the carbon atom bonded to both oxygens) is susceptible to radical reactions, specifically through hydrogen atom transfer (HAT). mdpi.com The C-H bond at this position is weakened by the adjacent oxygen atoms, making it a favorable site for abstraction by a radical species. nih.gov

Hydrogen atom transfer is a fundamental process where a hydrogen atom (both a proton and an electron) is moved from one molecule to another in a single step, generating a new radical. mdpi.comnih.gov In the case of a 1,3-dioxolane (B20135), a radical initiator can abstract the hydrogen atom from the C-2 position to form a C-2 centered dioxolanyl radical.

A general mechanism for a HAT process is:

Initiation: A radical initiator (e.g., from AIBN or peroxide decomposition) is generated.

Propagation: The initiator radical abstracts the C-2 hydrogen from the dioxolane ring, forming a stable molecule and the C-2 dioxolanyl radical. This radical is stabilized by the adjacent oxygen atoms.

Reaction of the Dioxolanyl Radical: The newly formed carbon-centered radical can then participate in further reactions, such as addition to an unsaturated system (e.g., an imine or alkene) or reaction with a radical trapping agent. organic-chemistry.orglibretexts.org

This reactivity allows for the C-2 position of the dioxolane to be used as a handle for C-H functionalization, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under radical conditions. nih.gov

Table 6.5.1: Examples of Hydrogen Atom Transfer (HAT) Reactions at the Dioxolane C-2 Position
Reaction TypeKey ReagentsMechanistic FeatureReference
Thiol-promoted addition to iminesThiol catalyst, radical precursorA radical chain process is initiated, leading to the formation of a C-2 dioxolanyl radical which adds to the imine. organic-chemistry.org
Radical-relay reactionsMetal catalysts, oxidantsA high-valent metal-oxo species performs HAT, and the resulting radical is relayed to a substrate partner. nih.gov
Photochemical HATPhotocatalyst, lightAn excited-state photocatalyst initiates HAT to activate C-H bonds for subsequent functionalization. nih.gov

Computational Chemistry Studies on 3 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde and Its Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No dedicated studies employing Density Functional Theory (DFT) to elucidate the reaction mechanisms of 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde were identified in the available literature. While DFT is a powerful tool for investigating reaction pathways, transition states, and intermediates, its specific application to this compound has not been documented in published research. Such studies would theoretically provide valuable insights into its reactivity, for instance, in nucleophilic additions to the aldehyde group or reactions involving the dioxolane ring. However, at present, there are no specific findings to report.

Predicting Chemoselectivity and Regioselectivity in Transformations

There is no available research that specifically details the use of computational methods to predict the chemoselectivity and regioselectivity of chemical transformations involving this compound. Computational models are frequently used to understand why a reaction favors one site of a molecule over another or one functional group over another. For a molecule like this compound, which possesses both an aldehyde and a protected ketone (acetal), computational studies could predict the likelihood of reactions occurring at either functional group under various conditions. Unfortunately, no such predictive studies for this specific compound have been published.

Modeling Transition States and Energy Barriers in Reaction Pathways

A search for computational models of transition states and the calculation of energy barriers for reaction pathways of this compound yielded no specific results. The modeling of transition states is a critical aspect of computational chemistry for understanding reaction kinetics. For this compound, such models could, for example, determine the energy barriers for the hydrolysis of the dioxolane group versus addition to the aldehyde, thereby predicting reaction rates. However, no data on calculated transition state geometries or activation energies for this molecule are available in the scientific literature.

Analysis of Conformation and Steric Effects

No specific computational studies on the conformational analysis or the quantification of steric effects of this compound were found. A computational conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which in turn influences its reactivity. The steric hindrance presented by the 2-methyl-1,3-dioxolan-2-yl group at the meta position of the benzaldehyde (B42025) could be quantified through computational methods, but this has not been reported in the literature.

Computational Analysis in Stereoselective Synthesis

There is a lack of published research applying computational analysis to the stereoselective synthesis involving this compound. Computational studies are instrumental in understanding the origins of stereoselectivity in asymmetric reactions. For reactions involving this compound, theoretical calculations could help in designing chiral catalysts or predicting the stereochemical outcome of reactions. However, no such computational investigations focused on this specific molecule have been documented.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete connectivity map can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the dioxolane methylene (B1212753) protons, and the dioxolane methyl protons.

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (C₆H₄): The four protons on the meta-substituted benzene (B151609) ring will appear as a complex multiplet system in the aromatic region (δ 7.2-8.0 ppm). Their specific shifts and coupling patterns depend on the electronic effects of the aldehyde and dioxolane substituents.

Dioxolane Methylene Protons (-OCH₂CH₂O-): The four protons of the ethylene (B1197577) glycol bridge in the dioxolane ring are expected to produce a multiplet, typically around δ 3.8-4.2 ppm.

Dioxolane Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group on the dioxolane ring would appear in the upfield region, generally around δ 1.5-1.7 ppm.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Carbonyl Carbon (-CHO): The aldehydic carbon is highly deshielded and will appear far downfield, typically in the range of δ 190-195 ppm.

Aromatic Carbons (C₆H₄): Six distinct signals are expected in the δ 120-140 ppm region. The carbon atom to which the aldehyde group is attached (ipso-carbon) and the carbon bearing the dioxolane group will have characteristic shifts influenced by these substituents.

Acetal (B89532) Carbon (C(O)₂-CH₃): The quaternary carbon of the dioxolane ring is expected to have a chemical shift in the range of δ 100-110 ppm.

Dioxolane Methylene Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring will produce a single peak, typically around δ 65 ppm.

Dioxolane Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield region of the spectrum, generally between δ 20-25 ppm.

Below is a table summarizing the expected NMR chemical shifts based on analysis of similar structures.

Assignment ¹H NMR Expected Chemical Shift (δ, ppm) ¹³C NMR Expected Chemical Shift (δ, ppm)
Aldehydic CH O9.8 - 10.1 (s, 1H)-
Aldehydic C HO-190 - 195
Aromatic C H7.2 - 8.0 (m, 4H)120 - 140
Dioxolane C -CH₃-100 - 110
Dioxolane OC H₂3.8 - 4.2 (m, 4H)~65
Dioxolane C H₃1.5 - 1.7 (s, 3H)20 - 25

Note: This data is predictive and based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ (Fermi doublet), which are diagnostic for the C-H bond of an aldehyde.

C-H Stretch (Aromatic): Absorption bands for the sp² C-H stretching of the benzene ring are expected just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch (Acetal): Strong, characteristic bands for the C-O stretching of the acetal group are expected in the 1200-1000 cm⁻¹ region.

C-H Stretch (Aliphatic): Absorptions corresponding to the sp³ C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch2850 - 2820 & 2750 - 2720Weak-Medium
Aromatic RingC-H Stretch> 3000Medium-Weak
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Acetal/DioxolaneC-O Stretch1200 - 1000Strong
Alkyl GroupsC-H Stretch< 3000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 192. The fragmentation pattern would likely be dominated by cleavages related to the stable structural units. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A prominent peak at m/z = 177 ([M-15]⁺) resulting from the cleavage of the methyl group from the dioxolane ring. This is often a favorable fragmentation for 2-methyl-1,3-dioxolanes.

Loss of the formyl radical (•CHO): A peak at m/z = 163 ([M-29]⁺) from the cleavage of the aldehyde group.

Formation of the benzoyl cation: A peak at m/z = 105, which is characteristic of many benzaldehyde (B42025) derivatives, though its formation here would require rearrangement.

Cleavage of the dioxolane ring: Fragmentation of the dioxolane ring can lead to various smaller ions.

m/z Value Possible Fragment Ion Neutral Loss
192[C₁₁H₁₂O₃]⁺(Molecular Ion)
177[M - CH₃]⁺•CH₃
163[M - CHO]⁺•CHO
105[C₇H₅O]⁺C₄H₇O₂

Note: This fragmentation pattern is predictive. The relative abundances of the ions would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and conformational information, including the geometry of the dioxolane ring (which typically adopts an envelope or twist conformation) and the relative orientation of the substituents on the benzene ring.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Analysis of related structures, such as 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline, shows that the dioxolane ring commonly adopts an envelope or twisted conformation. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. Due to the presence of the polar aldehyde and ether functionalities, the compound is expected to be moderately polar. A typical mobile phase for TLC analysis would be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The R_f value would depend on the exact solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for purity determination and quantitative analysis. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The aromatic ring provides a chromophore, allowing for detection by UV-Vis spectroscopy, typically around 254 nm.

Gas Chromatography (GC): Given its expected volatility, GC is also a suitable technique for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation. The compound would be detected by a flame ionization detector (FID) or, for more detailed analysis, a mass spectrometer (GC-MS).

Technique Stationary Phase (Example) Mobile Phase / Carrier Gas (Example) Detection Method
TLC Silica (B1680970) gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm) / Staining
HPLC C18 silica gelAcetonitrile:Water gradientUV-Vis (e.g., 254 nm)
GC 5% Phenyl-methylpolysiloxaneHeliumFID or MS

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry

Development of Green and Sustainable Synthetic Routes for Dioxolane Formation

The traditional synthesis of dioxolanes often involves acid catalysts and organic solvents, which can present environmental and safety concerns. Future research is increasingly directed towards greener and more sustainable methods for the formation of the dioxolane ring in compounds like 3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde.

A primary focus is the development and implementation of heterogeneous catalysts. Solid acid catalysts, such as zeolites, clays, and ion-exchange resins, offer significant advantages over their homogeneous counterparts. These materials are easily separable from the reaction mixture, reusable, and often exhibit higher selectivity, minimizing waste and simplifying purification processes. For the synthesis of aryl dioxolanes, research into tailoring the porous structure and acidity of these catalysts will be crucial to optimize yields and reaction times.

Biocatalysis presents another promising avenue for sustainable dioxolane formation. The use of enzymes, either as isolated proteins or within whole-cell systems, can facilitate acetalization under mild, aqueous conditions. This approach avoids the need for harsh acids and organic solvents, aligning with the principles of green chemistry. Future work will likely involve screening for and engineering enzymes with high specificity for aromatic aldehydes and various diols.

Innovative energy sources are also being explored to drive dioxolane formation more efficiently. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption. Photocatalytic methods, utilizing light energy to drive the reaction, represent a frontier in green acetalization, potentially offering highly selective transformations under ambient conditions.

Green Synthesis ApproachKey AdvantagesFuture Research Focus
Heterogeneous Catalysis Reusability, ease of separation, reduced wasteCatalyst design for aromatic aldehydes, optimization of pore size and acidity
Biocatalysis Mild reaction conditions, aqueous media, high selectivityEnzyme screening and engineering, expanding substrate scope
Renewable Feedstocks Reduced reliance on fossil fuels, utilization of waste streamsIntegration of bio-ethylene glycol into synthesis, process optimization
Alternative Energy Sources Reduced reaction times, lower energy consumptionDevelopment of specific photocatalysts, scale-up of microwave-assisted methods

Novel Protecting Group Strategies and Advanced Deprotection Methods

The 1,3-dioxolane (B20135) moiety in this compound serves as a robust protecting group for the aldehyde. However, the future of complex molecule synthesis demands a more nuanced approach to protection and deprotection, emphasizing orthogonality, chemoselectivity, and milder reaction conditions.

Orthogonal Protecting Group Strategies are paramount when multiple functional groups require protection. This involves employing a set of protecting groups that can be removed under distinct conditions without affecting the others. For molecules containing the this compound unit alongside other protected functionalities (e.g., silyl (B83357) ethers, Boc-amines), the development of highly selective deprotection methods for the dioxolane is crucial.

Advanced Deprotection Methods are moving away from harsh acidic hydrolysis. Research is focused on developing milder and more chemoselective reagents. For instance, methods utilizing bismuth nitrate (B79036) or molecular iodine have shown promise for the deprotection of acetals under neutral conditions, tolerating other acid-sensitive groups. The use of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in the presence of 2,6-lutidine has been reported for the highly chemoselective deprotection of aldehyde acetals in the presence of ketone ketals, a distinction that could be vital in complex syntheses.

Photolabile Protecting Groups represent a significant advancement, allowing for deprotection with spatial and temporal control using light. While not inherent to the standard dioxolane, the development of photolabile diols for the protection of benzaldehydes is an active area of research. This would enable the selective unmasking of the aldehyde in this compound derivatives at a desired stage of a synthesis by simple irradiation, avoiding chemical reagents altogether.

Deprotection StrategyReagents/ConditionsKey Features
Chemoselective Deprotection Bismuth nitrate, Molecular iodine, TESOTf/2,6-lutidineMild, neutral conditions; tolerates other sensitive functional groups.
Orthogonal Deprotection Varied (acidic, basic, hydrogenolysis, fluoride-based)Selective removal of one protecting group in the presence of others.
Photolabile Deprotection UV or visible lightHigh spatial and temporal control; reagent-free cleavage.

Catalytic Transformations Utilizing the Dioxolane Moiety for Complex Molecule Synthesis

Beyond its role as a passive protecting group, the dioxolane moiety itself can be strategically employed in catalytic transformations to build molecular complexity. Future research will likely focus on harnessing the reactivity of the dioxolane ring and its influence on the aromatic system.

One area of exploration is the use of the dioxolane as a directing group in electrophilic aromatic substitution reactions. The oxygen atoms of the dioxolane can coordinate to a Lewis acid catalyst, potentially influencing the regioselectivity of substitution on the benzaldehyde (B42025) ring. While the meta-substitution pattern is electronically favored for the aldehyde group, this coordination could potentially override this preference, allowing for the synthesis of otherwise difficult-to-access isomers.

Catalytic ring-opening reactions of dioxolanes offer a pathway to novel functional groups. While typically achieved under harsh conditions, the development of selective catalysts for the ring-opening of 2-aryl-1,3-dioxolanes could lead to the formation of valuable intermediates. For example, a catalytic reductive ring-opening could yield a protected diol, while an oxidative cleavage could provide access to other functionalities.

Furthermore, the dioxolane unit can be a precursor to more complex heterocyclic systems. Catalytic annulation reactions, where the dioxolane participates in the formation of a new ring fused to the benzaldehyde core, could be a powerful tool for the synthesis of novel polycyclic aromatic compounds.

Exploration of New Reactivity Paradigms for Aldehyde Protection and Functionalization

The protection of the aldehyde in this compound opens up new avenues for functionalizing the molecule that would be incompatible with the free aldehyde. Future research is poised to exploit this masked reactivity in innovative ways.

C-H activation is a rapidly developing field that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. With the aldehyde protected, catalytic C-H activation can be directed to specific positions on the aromatic ring, enabling the introduction of a wide range of substituents. The development of catalysts that can selectively functionalize the C-H bonds of the benzaldehyde ring, guided by the dioxolane or another transient directing group, will be a significant area of investigation. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The concept of umpolung , or the reversal of polarity, offers another exciting research direction. While the aldehyde carbon is typically electrophilic, its protection as a dioxolane allows for the generation of a nucleophilic species at this position through deprotonation of the C-H bond of the acetal (B89532). This "masked acyl anion" can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the former aldehyde carbon. This strategy dramatically expands the synthetic utility of the protected benzaldehyde, allowing for transformations that are impossible with the free aldehyde.

Finally, the dual role of the dioxolane as both a protecting group and a reactive intermediate is an emerging concept. For example, a catalytic process could be envisioned where the dioxolane first directs a transformation on the aromatic ring and is then cleaved in situ to reveal the aldehyde for a subsequent reaction in a one-pot process. Such tandem reactions would significantly enhance synthetic efficiency by reducing the number of separate protection and deprotection steps.

Reactivity ParadigmDescriptionPotential Applications
C-H Activation Direct functionalization of C-H bonds on the aromatic ring.Synthesis of substituted benzaldehydes with high atom economy.
Umpolung Reversal of the aldehyde's polarity to create a nucleophilic center.Formation of novel C-C bonds at the former aldehyde position.
Dual Role Functionality The dioxolane acts as both a directing group and is subsequently cleaved in a tandem reaction.Streamlined, one-pot syntheses of complex molecules.

Q & A

Q. Methodological Answer :

  • 1H-NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, distinct from acetal protons (δ 4.0–5.0 ppm). Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC).
  • 13C-NMR : The aldehyde carbon resonates at δ 190–200 ppm, while acetal carbons appear at δ 95–110 ppm.
  • MS (EI) : Look for fragmentation patterns (e.g., loss of CO from the aldehyde group, m/z 192 base peak in related compounds, as in ). Compare with databases like NIST (referenced in ) to validate spectral assignments .

Advanced: What mechanistic role does the dioxolane group play in reactions involving this compound?

Methodological Answer :
The 2-methyl-1,3-dioxolane group acts as a protecting group for carbonyl functionalities, enhancing stability during reactions. For example:

  • Acid Sensitivity : The acetal is stable under basic conditions but cleaves in acidic media (e.g., HCl/THF), regenerating the aldehyde.
  • Cross-Coupling : In , dioxolane-containing intermediates participate in palladium-catalyzed couplings, where steric hindrance from the methyl group affects regioselectivity.
  • Computational Modeling : Use DFT calculations to predict reaction pathways and transition states involving the dioxolane moiety .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its use in multi-step syntheses?

Q. Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C, making it suitable for room-temperature reactions.
  • pH-Dependent Cleavage : The dioxolane group remains intact at pH 7–9 but hydrolyzes in strong acids (pH <2). Monitor via in-situ IR spectroscopy for real-time stability assessment.
  • Storage : Store under inert atmosphere at –20°C to prevent oxidation of the aldehyde group (refer to handling protocols in ) .

Advanced: How can researchers resolve contradictions between theoretical and observed spectroscopic data?

Q. Methodological Answer :

  • Case Study : If experimental MS shows unexpected fragments (e.g., m/z 148 in vs. predicted m/z 156 in ), perform high-resolution MS (HRMS) to confirm molecular formulae.
  • X-ray Crystallography : For absolute configuration certainty, use single-crystal XRD (as in ). Refinement via SHELX software (see ) can resolve ambiguities in electron density maps.
  • Dynamic NMR : For conformational analysis, vary temperatures to study slow-exchange processes (e.g., hindered rotation of the dioxolane ring) .

Advanced: What are the applications of this compound in synthesizing heterocyclic frameworks?

Q. Methodological Answer :

  • Benzopyranones : As in , the aldehyde group undergoes condensation with ketones to form chalcones, which cyclize to benzopyranones under acidic conditions.
  • Pharmaceutical Intermediates : The compound serves as a precursor for pyrazolidinediones (see ). Optimize regioselectivity using directing groups (e.g., –OMe) on the benzaldehyde ring.
  • Photocatalysis : Explore light-mediated reactions (e.g., ) for C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.